molecular formula C17H18BrN3O2 B2423127 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide CAS No. 922943-45-1

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide

Cat. No. B2423127
CAS RN: 922943-45-1
M. Wt: 376.254
InChI Key: GTQLUEJWDHUWJK-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound contains a bromophenyl group, which is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The reaction conditions are mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .

Synthesis of Heterocyclic Compounds

The compound’s structure suggests that it could be used in the synthesis of heterocyclic compounds. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Biological Activity

Compounds with similar structures have been found to exhibit various biological activities. For example, some 1,3,4-oxadiazole derivatives have shown antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . They can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Medicine and Agriculture

Given its potential biological activity, the compound could be used in the development of new medicines or agricultural products. For example, it could be used to create new drugs with improved efficacy or safety profiles, or to develop more effective pesticides or herbicides .

Organic Synthesis

The compound could be used as a building block in organic synthesis. Its bromophenyl group could be used in various coupling reactions to create new carbon-carbon bonds, while its oxopyridazinyl group could potentially be used to create new heterocyclic compounds .

properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-13-7-5-12(6-8-13)15-9-10-17(23)21(20-15)11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLUEJWDHUWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide

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